molecular formula C23H20F2N4O B11188293 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11188293
M. Wt: 406.4 g/mol
InChI Key: HRUNBBBVXULVRB-UHFFFAOYSA-N
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Description

9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline ring, along with fluorinated phenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: Reducing agents can be used to modify the triazole ring, potentially leading to the formation of dihydro derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorinated phenyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

The uniqueness of 9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern and the presence of fluorinated phenyl groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C23H20F2N4O

Molecular Weight

406.4 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-2-methyl-6-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H20F2N4O/c1-12-3-5-14(6-4-12)15-9-19-21(20(30)10-15)22(16-7-17(24)11-18(25)8-16)29-23(27-19)26-13(2)28-29/h3-8,11,15,22H,9-10H2,1-2H3,(H,26,27,28)

InChI Key

HRUNBBBVXULVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C)N3)C5=CC(=CC(=C5)F)F)C(=O)C2

Origin of Product

United States

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